Whitepaper: Physical and Chemical Properties of Cycloheptanethiol
Whitepaper: Physical and Chemical Properties of Cycloheptanethiol
Executive Summary
Cycloheptanethiol is a seven-membered cyclic aliphatic thiol that serves as a critical intermediate in organic synthesis, materials science, and pharmaceutical drug development. Due to the unique conformational dynamics of the cycloheptane ring, this compound presents distinct steric and electronic properties compared to its lower homologue, cyclohexanethiol. This technical guide provides an authoritative synthesis of the physical properties, chemical reactivity, and laboratory-scale synthesis protocols for cycloheptanethiol, designed specifically for application scientists and drug development professionals.
Chemical Identity & Structural Nuances
Cycloheptanethiol (CAS: 27482-33-3) is defined by a saturated seven-carbon ring substituted with a single sulfhydryl (-SH) group[1]. The molecular formula is C7H14S, with a molecular weight of 130.25 g/mol [2].
Unlike the highly rigid chair conformation of six-membered rings, the cycloheptane ring is conformationally highly flexible, rapidly interconverting between twist-chair and boat forms. This flexibility profoundly influences the steric environment of the thiol group. To minimize transannular strain (Prelog strain) and torsional strain (Pitzer strain) inherent to medium-sized rings, the bulky -SH group preferentially occupies an equatorial-like position. This structural nuance ensures that the sulfur atom remains highly accessible for nucleophilic attack, making it an excellent substrate for thioether synthesis in drug discovery pipelines[3].
Quantitative Physical Properties
The physical and chemical parameters of cycloheptanethiol dictate its behavior in both biological assays and synthetic workflows. The data below summarizes its core properties[1][2].
| Property | Value | Source |
| Chemical Name | Cycloheptanethiol | PubChem[2] |
| CAS Registry Number | 27482-33-3 | NextSDS[1] |
| Molecular Formula | C7H14S | PubChem[2] |
| Molecular Weight | 130.25 g/mol | PubChem[2] |
| XLogP3-AA (Lipophilicity) | 2.9 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 1 | PubChem[2] |
| Physical State | Liquid (Colorless to pale yellow) | NextSDS[1] |
| GHS Hazard Classifications | H226, H302, H312, H315, H319, H332, H335 | NextSDS[1] |
Chemical Reactivity Profile
The reactivity of cycloheptanethiol is driven by the high polarizability of the sulfur atom. The thiol proton is weakly acidic (pKa ~ 10.5), allowing it to be easily deprotonated by moderate to strong bases. Once deprotonated, the resulting thiolate anion is a superior "soft" nucleophile.
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Oxidation: In the presence of mild oxidants (e.g., iodine, hydrogen peroxide, or atmospheric oxygen over time), cycloheptanethiol readily oxidizes to form dicycloheptyl disulfide[4].
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S-Alkylation: The thiolate anion undergoes rapid SN2 alkylation with primary alkyl halides, forming robust thioether linkages[5].
Fig 1: Core chemical reactivity pathways of cycloheptanethiol.
Optimized Synthesis Methodology: The Isothiouronium Route
While direct hydrothiolation of cycloheptene using hydrogen sulfide (H2S) is a viable industrial route[5], laboratory-scale synthesis demands higher purity and avoidance of toxic H2S gas. The most reliable, self-validating protocol is the nucleophilic substitution of cycloheptyl bromide using thiourea.
Causality of Reagent Selection: Why not use direct substitution with sodium hydrosulfide (NaSH)? Direct reaction of cycloheptyl bromide with NaSH is notoriously prone to over-alkylation. The initially formed cycloheptanethiol is readily deprotonated by the remaining NaSH to form a highly nucleophilic thiolate. This thiolate then attacks another molecule of cycloheptyl bromide, yielding the unwanted byproduct dicycloheptyl sulfide.
By utilizing thiourea, we form an S-alkylisothiouronium salt intermediate. This intermediate is positively charged and sterically bulky, completely preventing secondary alkylation. Subsequent basic hydrolysis cleanly cleaves the intermediate to yield the primary thiol.
Step-by-Step Protocol
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Nucleophilic Substitution (Reflux): Dissolve 1.0 equivalent of cycloheptyl bromide and 1.1 equivalents of thiourea in absolute ethanol. Reflux the mixture for 3-4 hours. The reaction yields S-cycloheptylisothiouronium bromide.
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Basic Hydrolysis: Cool the reaction mixture to room temperature and add an excess of aqueous sodium hydroxide (NaOH, 10 M). Reflux for an additional 2 hours. The strong base hydrolyzes the isothiouronium salt, liberating the cycloheptyl thiolate anion and urea.
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Acidification (Critical Validation Step): Cool the mixture in an ice bath and carefully acidify with 6 M HCl until the pH reaches 2. Causality: Acidification is critical to protonate the water-soluble thiolate anion, driving the equilibrium toward the neutral, lipophilic cycloheptanethiol. The success of this step is visually validated by the immediate phase separation of a pale yellow organic oil.
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Extraction & Distillation: Extract the aqueous mixture with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to obtain pure cycloheptanethiol.
Fig 2: Step-by-step synthesis workflow using the thiourea method.
Safety, Handling, & Toxicology
Cycloheptanethiol requires stringent handling protocols due to its volatility and biological activity[1]:
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Flammability: Classified as a flammable liquid and vapor (H226). It must be stored away from oxidizing agents, sparks, and open flames.
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Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332).
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Irritation: Causes severe skin and eye irritation (H315, H319) and acts as a respiratory irritant (H335).
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PPE & Engineering Controls: All manipulations must be performed in a certified fume hood. Standard nitrile gloves may offer insufficient breakthrough times for low-molecular-weight thiols; butyl rubber or laminated gloves are recommended for prolonged handling.
References
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[1] Title: cycloheptanethiol — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]
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[2] Title: Cycloheptanethiol | C7H14S | CID 525512 - PubChem Source: nih.gov URL:[Link]
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[4] Title: Logical-Information Model of Energy-Saving Production of Organic Sulfur Compounds from Low-Molecular Sulfur Waste Fuel Oil Source: mdpi.com URL:[Link]
